1-(1-(4-Aminopyridin-2-yl)-4-phenylpiperidin-4-yl)ethanone
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Overview
Description
1-[1-(4-aminopyridin-2-yl)-4-phenylpiperidin-4-yl]ethan-1-one is a complex organic compound that features a piperidine ring substituted with a phenyl group and an aminopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-aminopyridin-2-yl)-4-phenylpiperidin-4-yl]ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the phenyl group and the aminopyridine moiety. The final step involves the formation of the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-aminopyridin-2-yl)-4-phenylpiperidin-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aminopyridine derivatives.
Scientific Research Applications
1-[1-(4-aminopyridin-2-yl)-4-phenylpiperidin-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-aminopyridin-2-yl)-4-phenylpiperidin-4-yl]ethan-1-one involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring and phenyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2-aminopyridin-3-yl)ethan-1-one
- 1-(3-aminopyridin-4-yl)ethan-1-one hydrochloride
- 1-(5-aminopyridin-2-yl)ethan-1-one hydrochloride
Uniqueness: 1-[1-(4-aminopyridin-2-yl)-4-phenylpiperidin-4-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the piperidine ring, phenyl group, and aminopyridine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H21N3O |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[1-(4-aminopyridin-2-yl)-4-phenylpiperidin-4-yl]ethanone |
InChI |
InChI=1S/C18H21N3O/c1-14(22)18(15-5-3-2-4-6-15)8-11-21(12-9-18)17-13-16(19)7-10-20-17/h2-7,10,13H,8-9,11-12H2,1H3,(H2,19,20) |
InChI Key |
HHUZCRCCGCQHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCN(CC1)C2=NC=CC(=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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